molecular formula C9H10O3 B6257486 rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione CAS No. 853658-14-7

rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione

Cat. No.: B6257486
CAS No.: 853658-14-7
M. Wt: 166.2
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione: is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes an oxatricyclo framework, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. This is followed by oxidation and cyclization steps to introduce the oxo and dione functionalities.

    Diels-Alder Reaction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

      Conditions: Mild to moderate temperatures, often in the presence of a catalyst.

      Products: Formation of higher oxidation state compounds, potentially leading to ring-opening reactions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Low temperatures to prevent over-reduction.

      Products: Reduced forms of the compound, possibly leading to alcohol or alkane derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar solvents at moderate temperatures.

      Products: Substituted derivatives, where the nucleophile replaces a functional group on the tricyclic core.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stability and reactivity make it a suitable candidate for probing biological systems.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, making them useful in drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as increased strength or flexibility.

Mechanism of Action

The mechanism by which rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of enzyme activity, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane:

    rac-(1R,2R,6S,7S)-4-thiatriazatricyclo[5.2.1.0,2,6]decane:

Uniqueness

The uniqueness of rac-(1R,2R,6S,7S)-4-oxatricyclo[5.2.1.0,2,6]decane-3,5-dione lies in its oxo and dione functionalities, which provide distinct reactivity patterns compared to its analogs. This makes it particularly valuable in synthetic chemistry and materials science, where specific reactivity is required.

Properties

CAS No.

853658-14-7

Molecular Formula

C9H10O3

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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